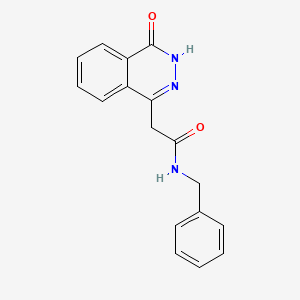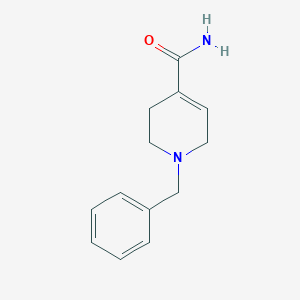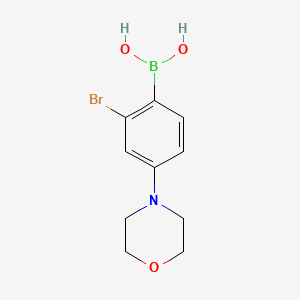![molecular formula C24H23NO9 B14093538 methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B14093538.png)
methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is a complex organic compound with a molecular formula of C33H30N2O9 It is known for its unique structure, which includes a chromen-4-one core, a benzoate ester, and a tert-butoxycarbonyl-protected glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzoate ester: This step involves esterification reactions, often using methanol and a suitable acid catalyst.
Attachment of the tert-butoxycarbonyl-protected glycine: This is usually done through a coupling reaction, where the glycine derivative is activated and then reacted with the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohol derivatives.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butoxycarbonyl-protected glycine moiety can also play a role in these interactions, affecting the compound’s overall activity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-{[7-({3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
- Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoate}oxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate
Uniqueness
Methyl 4-[(7-{[N-(tert-butoxycarbonyl)glycyl]oxy}-4-oxo-4H-chromen-3-yl)oxy]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. The presence of the tert-butoxycarbonyl-protected glycine moiety adds to its versatility, making it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C24H23NO9 |
|---|---|
Molekulargewicht |
469.4 g/mol |
IUPAC-Name |
methyl 4-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxy-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C24H23NO9/c1-24(2,3)34-23(29)25-12-20(26)33-16-9-10-17-18(11-16)31-13-19(21(17)27)32-15-7-5-14(6-8-15)22(28)30-4/h5-11,13H,12H2,1-4H3,(H,25,29) |
InChI-Schlüssel |
ZTFRSFPTZJKRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3,4-Dimethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093460.png)
![2-[4,5-Dihydroxy-2-[(10-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl)oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14093469.png)
![6-(4-methoxybenzyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14093471.png)

![2-(2-Methoxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093478.png)
![1-[(6-bromo-2,4-dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14093479.png)
![Ethyl 2-[2-oxo-3-(prop-1-en-2-yl)-1,3-benzodiazol-1-yl]acetate](/img/structure/B14093484.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093489.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093498.png)
![3-{[4-chloro-2-oxo-5-{(Z)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}-1,3-thiazol-3(2H)-yl]methyl}benzoic acid](/img/structure/B14093511.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18S)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxo-3,12-disulfido-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B14093514.png)

